N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a benzothiazole ring and a pyridine ring, which are fused to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a carbonyl compound.
Formation of Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Coupling Reaction: The benzothiazole and pyridine rings are then coupled through a nucleophilic substitution reaction with an acetamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)acetamide: Lacks the pyridine ring, which may affect its chemical properties and applications.
N-(pyridin-2-ylmethyl)acetamide: Lacks the benzothiazole ring, which may influence its reactivity and biological activity.
Uniqueness
N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide is unique due to the presence of both benzothiazole and pyridine rings, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-11(19)18(10-12-6-4-5-9-16-12)15-17-13-7-2-3-8-14(13)20-15/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTDDDVBACGVKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=CC=N1)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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